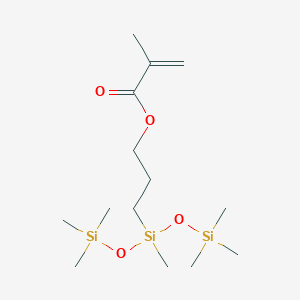

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane

Descripción general

Descripción

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is a silane compound with methacrylate functionality. This compound is notable for its ability to undergo polymerization, making it a valuable precursor for various polymeric materials. The methacrylate group allows it to form polymers with specific properties, which are useful in a range of applications, including the formation of hydrogels for contact lenses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methacryloyloxypropylbis(trimethylsiloxy)methylsilane can be synthesized through various polymerization techniques. One common method involves the reversible addition-fragmentation chain transfer (RAFT) polymerization of γ-methacryloxypropyltrimethoxysilane. This method produces controlled polymer chains with low polydispersity indexes. Another approach is anionic polymerization, which uses an initiator derived from a siloxy-ethylphenyl compound to prepare α-hydroxy-ω-carboxy-poly(methyl methacrylate).

Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced technology to maintain strict quality control standards .

Análisis De Reacciones Químicas

Types of Reactions: Methacryloyloxypropylbis(trimethylsiloxy)methylsilane undergoes various types of chemical reactions, including polymerization, copolymerization, and hydrolysis. The methacrylate group is particularly reactive and can participate in polymerization reactions to form long polymer chains.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include styrene, acrylonitrile, and methyl methacrylate. These reactions can proceed under UV irradiation at room temperature, forming hybrid resins with desirable properties such as good transparency and hardness.

Major Products Formed: The major products formed from reactions involving this compound are typically polymers with specific properties tailored for various applications. For example, copolymerization with methyl methacrylate can produce resins with good transparency, scratch resistance, and toluene resistance.

Aplicaciones Científicas De Investigación

Adhesives and Sealants

MTMS exhibits excellent adhesion properties, making it suitable for use in adhesives that require durability and flexibility. Its ability to form crosslinked networks through polymerization enhances the mechanical strength and environmental resistance of adhesive formulations.

Case Study: Medical Adhesives

Research has demonstrated that MTMS can be incorporated into medical adhesive formulations to create skin-friendly products that minimize irritation while providing strong adhesion. These adhesives are particularly useful in wound care applications, where they serve as protective barriers against moisture and contaminants.

Coatings

The compound is also utilized in the development of protective coatings due to its hydrophobic properties and resistance to environmental stressors. Its incorporation into coating formulations improves water repellency and durability.

Case Study: Protective Coatings for Medical Devices

Studies indicate that MTMS-based coatings can protect medical devices from biofouling and enhance their longevity by providing a sacrificial layer that reduces wear during use. Such coatings can be critical in maintaining the functionality of devices such as catheters and implants.

Biomedical Applications

MTMS is particularly promising in the field of biomedical engineering, especially in the development of silicone hydrogels used for contact lenses. The methacrylate group allows for easy polymerization with other monomers, leading to materials with excellent biocompatibility and optical clarity.

Case Study: Silicone Hydrogel Contact Lenses

Research has shown that contact lenses made with MTMS exhibit superior oxygen permeability compared to traditional hydrogel lenses, reducing the risk of hypoxia-related complications in users. The flexibility and comfort provided by these lenses enhance user experience significantly.

Polymer Modifications

In addition to its direct applications, MTMS serves as a polymer modifier, improving the uniformity, heat resistance, and adhesion of various polymer systems. This property is particularly beneficial in enhancing the performance characteristics of polymers used in demanding environments.

Surfactant Applications

MTMS can also function as a surfactant, aiding in emulsification processes within various formulations. This property enhances the stability and performance of products such as paints and coatings.

Mecanismo De Acción

The mechanism of action of Methacryloyloxypropylbis(trimethylsiloxy)methylsilane involves its ability to undergo polymerization. The methacrylate groups serve as reactive sites for polymerization, while the siloxane backbone provides inorganic characteristics to the resulting polymers. This combination allows the compound to form copolymers with various monomers, leading to materials with a range of properties.

Comparación Con Compuestos Similares

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is unique due to its methacrylate functionality and siloxane backbone. Similar compounds include γ-methacryloxypropyltrimethoxysilane and 3-(trimethoxysilyl)propyl methacrylate. These compounds also possess methacrylate groups and are used in similar applications, but this compound offers distinct advantages in terms of its ability to form polymers with specific properties .

Actividad Biológica

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane (commonly referred to as Methacryloyloxypropyl silane or MPS) is an organosilicon compound notable for its unique structural features, which include a methacrylate functional group and multiple trimethylsiloxy groups. This compound has garnered attention in various fields, particularly in biomedical applications, due to its ability to form silicone hydrogels and its potential for use in coatings and adhesives.

- Molecular Formula : C14H32O4Si3

- Molecular Weight : 348.66 g/mol

- Appearance : Clear liquid, colorless to light yellow

- Reactivity : Highly reactive, capable of undergoing polymerization under thermal or UV conditions .

Biological Applications

This compound is primarily explored for its applications in the development of silicone hydrogels, particularly in contact lenses and other biomedical devices. Its properties allow it to form crosslinked networks that enhance flexibility, adhesion, and biocompatibility.

Key Applications:

- Silicone Hydrogel Contact Lenses : The incorporation of MPS in silicone hydrogels improves oxygen permeability and comfort for contact lens wearers.

- Medical Coatings : MPS is utilized in coatings that protect biological surfaces, such as skin and mucous membranes, from external stressors while allowing moisture and gas exchange .

The biological activity of MPS can be attributed to its ability to form stable polymer networks through copolymerization with other monomers. This process enhances the mechanical properties of the resulting materials while maintaining their biocompatibility. The methacrylate group facilitates the polymerization process, making it a versatile component in various formulations.

Case Studies

-

Silicone Hydrogel Development :

- A study demonstrated that incorporating MPS into silicone hydrogels significantly improved the material's mechanical strength and flexibility compared to traditional hydrogels. The crosslink density was optimized to balance rigidity and elasticity, crucial for contact lens applications.

- Coating Materials :

Comparative Analysis

The following table summarizes the properties of this compound compared to similar compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | High reactivity, forms flexible networks | Silicone hydrogels, medical coatings |

| 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane | Contains three trimethylsiloxy groups | Used in proteomics research |

| Trimethoxysilane | Simpler structure without methacrylate functionality | Coupling agent in various applications |

Propiedades

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O4Si3/c1-13(2)14(15)16-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOYQHJSMXAOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940983 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-90-1 | |

| Record name | Methacryloxypropylbis(trimethylsiloxy)methylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacryloyloxypropylbis(trimethylsiloxy)methylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.